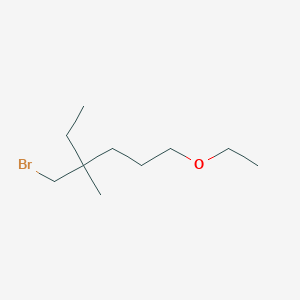
4-(Bromomethyl)-1-ethoxy-4-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-ethoxy-4-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains an ethoxy and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-4-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The process involves the mixing of the precursor with the brominating agent and solvent in a controlled environment, followed by the reaction under constant temperature and illumination . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-ethoxy-4-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and hydrocarbons are formed depending on the reaction conditions.
科学的研究の応用
4-(Bromomethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 4-(Bromomethyl)-1-ethoxy-4-methylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
4-(Bromomethyl)benzonitrile: Utilized in the synthesis of ligands and other organic compounds.
1-Bromo-4-fluorobenzene: Employed in cross-coupling reactions and as a precursor in organic synthesis.
Uniqueness
4-(Bromomethyl)-1-ethoxy-4-methylhexane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. The presence of both an ethoxy and a bromomethyl group allows for selective reactions, making it a valuable compound in synthetic and industrial chemistry.
特性
分子式 |
C10H21BrO |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
4-(bromomethyl)-1-ethoxy-4-methylhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3 |
InChIキー |
IWHVTFKSTYUEDY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCOCC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



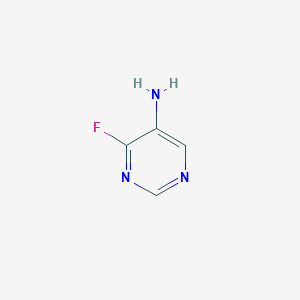
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)

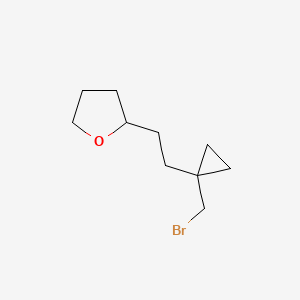
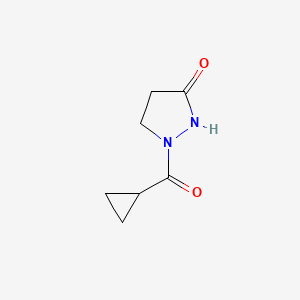
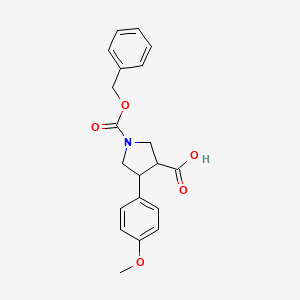
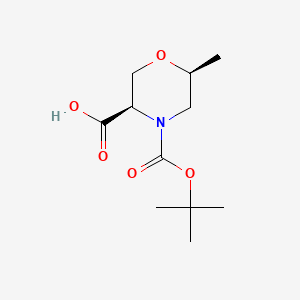

![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)

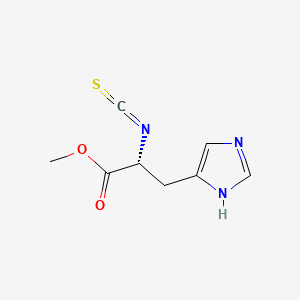
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)

